

Application of 4-Hydroxy Xylazine in Equine Doping Control: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Hydroxy Xylazine

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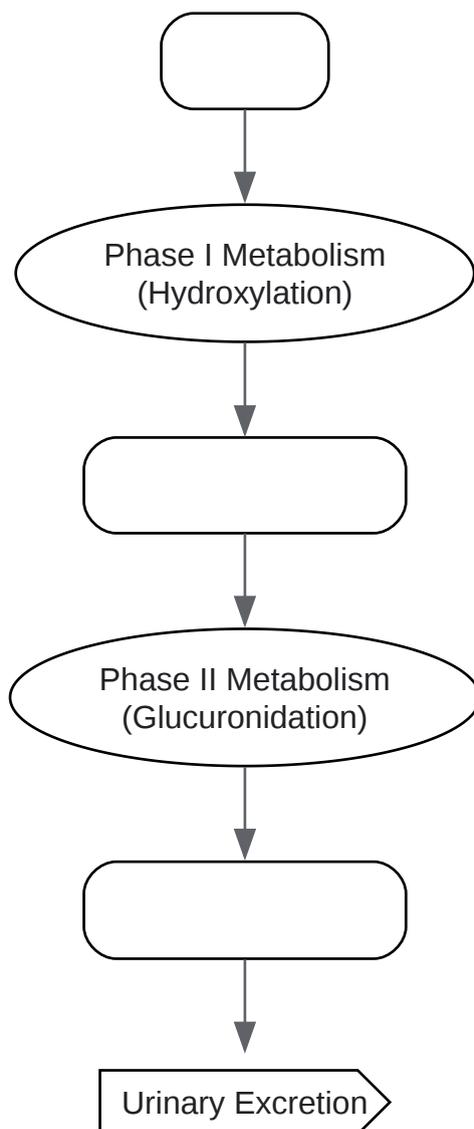
Introduction

Xylazine is a potent α_2 -adrenergic agonist used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties in horses and other animals.^[1] Its use in performance horses is prohibited by racing authorities as it can mask lameness and affect performance. Due to its rapid metabolism, the detection of xylazine itself in post-competition samples can be challenging. Therefore, doping control laboratories focus on the detection of its major metabolites, which have a longer detection window. The primary and most significant long-term metabolite of xylazine in horses is **4-Hydroxy Xylazine**.^{[2][3]} This document provides detailed application notes and protocols for the detection and quantification of **4-Hydroxy Xylazine** in equine urine for doping control purposes.

Metabolic Pathway of Xylazine

Xylazine undergoes rapid and extensive Phase I metabolism in horses, primarily through oxidation and hydroxylation.^[1] The major metabolic pathway involves the hydroxylation of the dimethylphenyl ring to form **4-Hydroxy Xylazine**. This metabolite is then often conjugated (Phase II metabolism) with glucuronic acid before excretion in the urine. The extended

detection window of **4-Hydroxy Xylazine**, up to 25 hours post-administration, makes it a crucial target for identifying illicit xylazine use in equine sports.[2][3]



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Metabolic pathway of Xylazine to **4-Hydroxy Xylazine**.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection and pharmacokinetic profile of **4-Hydroxy Xylazine** in horses.

Table 1: Pharmacokinetic Parameters of Xylazine and **4-Hydroxy Xylazine** in Thoroughbred Horses

Parameter	Xylazine	4-Hydroxy Xylazine	Reference
Dosage	0.4 mg/kg IV	-	[4][5]
Clearance (Cl)	15.8 ± 4.88 mL/min/kg	-	[4][5]
Volume of Distribution (V _{ss})	1.44 ± 0.38 L/kg	-	[4][5]
Terminal Half-Life (t _{1/2})	29.8 ± 12.7 hours	-	[4][5]
Detection Time (DT) in Urine	-	> 72 hours	[4]

 Table 2: Analytical Parameters for **4-Hydroxy Xylazine** Detection

Parameter	Method	Matrix	Value	Reference
Limit of Detection (LOD)	GC-MS	Equine Urine	0.2 ng/mL	[6]
Lower Limit of Quantitation (LLOQ)	LC-MS/MS	Urine	1 ng/mL (for Xylazine)	[6][7]
Linearity	LC-MS/MS	Urine	1 - 10,000 ng/mL	[7][8]

 Table 3: Mass Spectrometry Parameters for **4-Hydroxy Xylazine**

Method	Precursor Ion (m/z)	Product Ions (m/z)	Reference
LC-HRMS	237.1056	-	[9]
LC-MS/MS (MRM)	237.1	137.1, 136.1	[7][8]

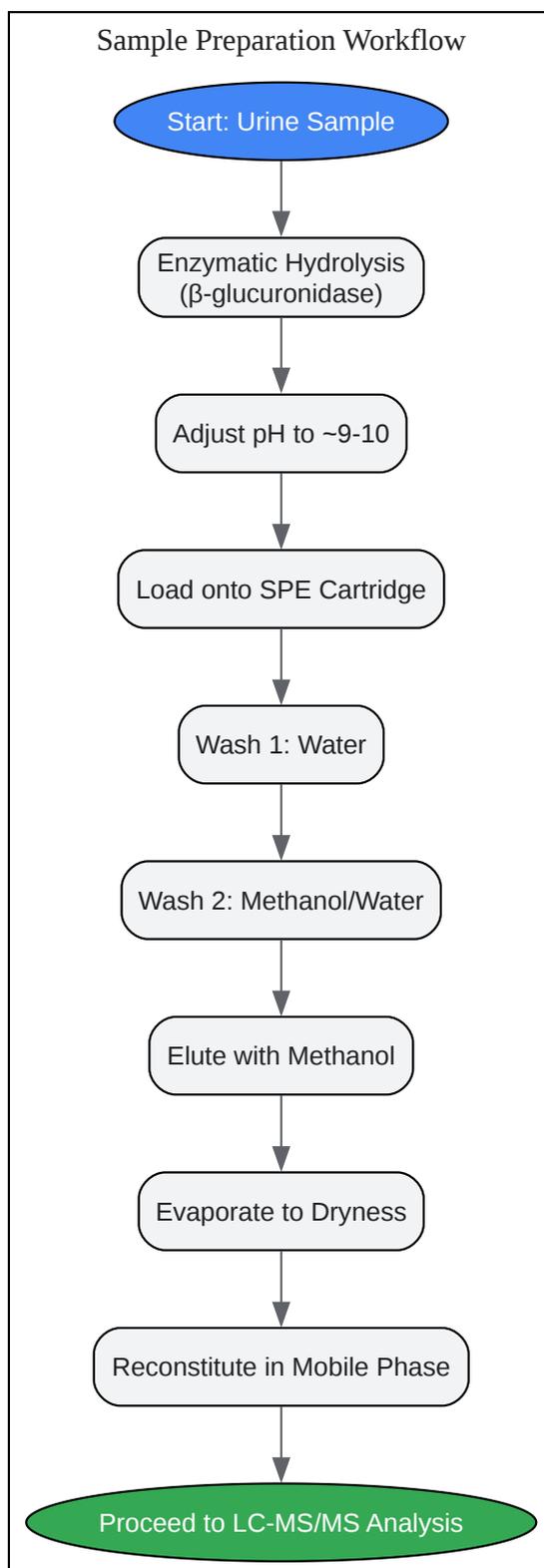
Experimental Protocols

Urine Sample Collection and Storage

- **Collection:** Collect urine samples from horses post-exercise or as per the regulatory body's protocol.
- **Volume:** A minimum of 50 mL of urine should be collected.
- **Storage:** Samples should be stored frozen at -20°C or lower to prevent degradation of the analytes.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for drug extraction from urine.

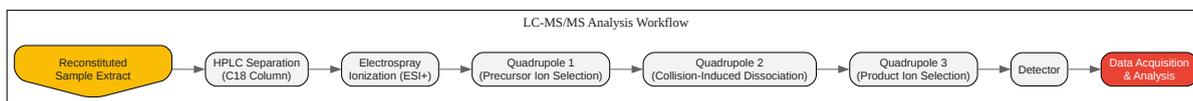


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Workflow for Solid-Phase Extraction of **4-Hydroxy Xylazine**.

- Thawing: Thaw frozen urine samples at room temperature.
- Internal Standard: Add an appropriate internal standard (e.g., **4-Hydroxy Xylazine-d6**) to a specific volume of urine (e.g., 5 mL).[10]
- Hydrolysis: To cleave the glucuronide conjugate and measure total **4-Hydroxy Xylazine**, perform enzymatic hydrolysis. Add β -glucuronidase enzyme to the urine sample and incubate (e.g., at 50-60°C for 1-2 hours).
- pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 9-10 using a suitable buffer or base (e.g., ammonium hydroxide).
- SPE Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge by sequentially passing methanol and then water through it.
- Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with deionized water to remove salts and polar interferences.
 - Wash with a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
- Elution: Elute the analytes from the cartridge using an appropriate solvent (e.g., methanol or a mixture of methanol and a volatile base).
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at elevated temperature (e.g., 40-50°C).
- Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for the LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



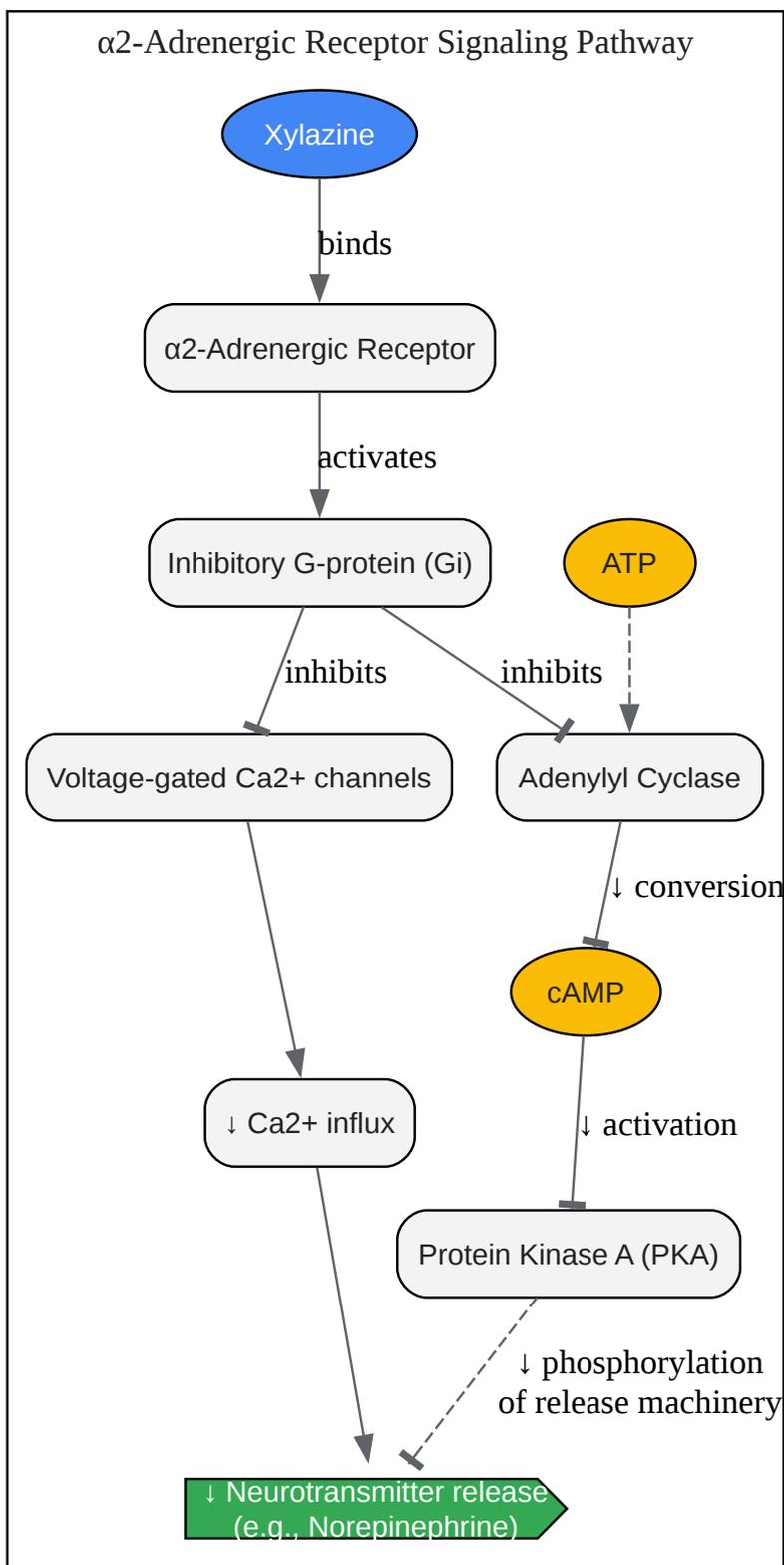
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Workflow for LC-MS/MS analysis of **4-Hydroxy Xylazine**.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phases:
 - Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
 - Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
- Gradient Elution: A gradient elution program is employed to separate the analytes from matrix components.
- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
- Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for **4-Hydroxy Xylazine** (m/z 237.1) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions (e.g., m/z 137.1 and 136.1) are monitored in the third quadrupole.[7][8]
- Data Analysis: The presence of **4-Hydroxy Xylazine** is confirmed by the detection of the correct precursor and product ions at the expected retention time. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathway

Xylazine exerts its effects by acting as an agonist at α 2-adrenergic receptors. This activation leads to a decrease in the release of norepinephrine and dopamine in the central nervous system, resulting in sedation, analgesia, and muscle relaxation.[1]



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Simplified signaling pathway of Xylazine.

Conclusion

The detection of **4-Hydroxy Xylazine** is a reliable and effective strategy for the control of xylazine abuse in equine sports. Its longer detection window compared to the parent drug makes it an ideal target for routine doping analysis. The protocols and data presented in this document provide a comprehensive guide for laboratories involved in equine doping control, ensuring the integrity of the sport.

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